(2E,4S,5S,6E,8E)-10-[(2R,3S,6R,8R,10S)-8-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-10-(3-carboxypropanoyloxy)-3-methyl-10-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E,4S,5S,6E,8E)-10-[(2R,3S,6R,8R,10S)-8-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-10-(3-carboxypropanoyloxy)-3-methyl-10-(3-methylbutyl)-1,7-dioxaspiro[55]undecan-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the spirocyclic structure and the introduction of various functional groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Halogens, alkyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the double bonds would yield saturated hydrocarbons.
Scientific Research Applications
Chemistry: As a building block for more complex molecules and as a subject for studying stereochemistry and reaction mechanisms.
Biology: Potential use as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly for targeting specific molecular pathways.
Industry: Use in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules and those with multiple chiral centers and conjugated double bonds. Examples include:
- Spiro[4.5]decane derivatives
- Polycyclic aromatic hydrocarbons
- Chiral natural products with similar functional groups
Uniqueness
What sets this compound apart is its unique combination of structural features, including the spirocyclic core, multiple chiral centers, and conjugated double bonds. These features confer specific chemical reactivity and potential biological activity that may not be present in similar compounds.
This detailed article provides a comprehensive overview of the compound (2E,4S,5S,6E,8E)-10-[(2R,3S,6R,8R,10S)-8-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-10-(3-carboxypropanoyloxy)-3-methyl-10-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Properties
Molecular Formula |
C37H54O11 |
---|---|
Molecular Weight |
674.8 g/mol |
IUPAC Name |
(2E,4S,5S,6E,8E)-10-[(2R,3S,6R,8R,10S)-8-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-10-(3-carboxypropanoyloxy)-3-methyl-10-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid |
InChI |
InChI=1S/C37H54O11/c1-24(2)17-19-36(48-35(45)16-15-33(41)42)22-29(11-7-26(4)21-34(43)44)46-37(23-36)20-18-28(6)31(47-37)13-9-25(3)8-12-30(38)27(5)10-14-32(39)40/h7-12,14,21,24,27-31,38H,13,15-20,22-23H2,1-6H3,(H,39,40)(H,41,42)(H,43,44)/b11-7+,12-8+,14-10+,25-9+,26-21+/t27-,28-,29-,30-,31+,36-,37-/m0/s1 |
InChI Key |
JWFFJNWIKINYDR-PYRBSKOOSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2(C[C@@](C[C@@H](O2)/C=C/C(=C/C(=O)O)/C)(CCC(C)C)OC(=O)CCC(=O)O)O[C@@H]1C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O |
Canonical SMILES |
CC1CCC2(CC(CC(O2)C=CC(=CC(=O)O)C)(CCC(C)C)OC(=O)CCC(=O)O)OC1CC=C(C)C=CC(C(C)C=CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.